molecular formula C9H14O5 B13177423 Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13177423
M. Wt: 202.20 g/mol
InChI Key: HXRCEDZMCSXKDV-UHFFFAOYSA-N
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Description

Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a spirocyclic ester characterized by a central nonane backbone fused with three oxygen-containing rings (1,5,8-trioxa) and an ethyl carboxylate substituent. Spirocyclic compounds are valued in medicinal and materials chemistry for their conformational rigidity and stereochemical control .

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C9H14O5/c1-2-13-8(10)7-9(14-7)5-11-3-4-12-6-9/h7H,2-6H2,1H3

InChI Key

HXRCEDZMCSXKDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)COCCOC2

Origin of Product

United States

Preparation Methods

Griesbaum Co-Ozonolysis for Ozonide Ester Formation

A pivotal step in the synthesis is the Griesbaum co-ozonolysis, which involves the reaction between fluorinated oxime ethers and keto esters to form ozonide esters. This reaction is typically carried out under controlled temperature (0 °C) and involves ozone as the oxidant.

  • Reactants : Fluorinated oxime ethers (e.g., compounds 51, 57, 61) and keto ester (e.g., compound 37)
  • Solvent : Dichloromethane and cyclohexane mixture
  • Temperature : 0 °C
  • Reaction time : Approximately 2 hours
  • Outcome : Formation of ozonide esters (e.g., compounds 52, 58, 62) in low to moderate yields (typically 62–99% after hydrolysis)

The ozonide esters obtained can be single diastereomers or mixtures, with stereochemical assignments based on prior studies of diastereoselectivity in the Griesbaum co-ozonolysis reaction.

Hydrolysis and Esterification Steps

Following ozonide ester formation, hydrolysis is performed to convert esters into carboxylic acids or related functional groups.

  • Reagents : Sodium hydroxide (NaOH) in aqueous solution
  • Solvent : Ethanol and water mixture
  • Conditions : Stirring at room temperature for 16 hours
  • Workup : Acidification with aqueous hydrochloric acid (pH ~5), extraction with ethyl acetate
  • Yield : Approximately 80% as white solid

Esterification to form ethyl esters is achieved by condensation reactions catalyzed by acids such as para-toluenesulfonic acid, involving hydroxymethyl-adamantanol derivatives and keto acids.

Purification and Characterization

Purification is commonly done by chromatography on silica gel using mixtures of dichloromethane and methanol or ether and hexane. Crystallization from ethanol/water mixtures is also employed to obtain pure white solids.

Characterization data include melting points, proton and carbon-13 nuclear magnetic resonance spectroscopy (NMR), and elemental analysis confirming the structure and purity.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Product Type Yield (%) Notes
1 Keto ester synthesis Various starting materials Keto ester intermediate (e.g., 37) N/A Starting material for co-ozonolysis
2 Griesbaum co-ozonolysis Ozone, fluorinated oxime ethers, keto ester, 0 °C Ozonide esters (e.g., 52, 58, 62) 62–99 Diastereoselective, single or mixed isomers
3 Hydrolysis NaOH in EtOH/H2O, rt, 16 h Carboxylic acid derivatives ~80 Acidification and extraction
4 Esterification (condensation) p-Toluenesulfonic acid catalysis, hydroxymethyl-adamantanol, keto acid Ethyl ester derivatives 70–79 Mixture of isomers possible
5 Purification Chromatography, crystallization Pure Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate N/A White solid, characterized by NMR and mp

Research Findings and Analysis

  • The Griesbaum co-ozonolysis is the key reaction enabling the formation of the trioxaspiro ring system with high stereochemical control.
  • Diastereomeric ratios can vary depending on the oxime ether used; some ozonide esters are obtained as single diastereomers, others as mixtures.
  • Hydrolysis and esterification steps proceed with good yields and preserve the integrity of the peroxide ring.
  • The compound’s stability is sufficient to allow chromatographic purification and crystallization.
  • Spectroscopic data align with the expected structures, confirming the successful synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate
  • Structure : Contains two oxygen atoms (1,6-dioxa) and an ethyl substituent at position 2.
  • Key Differences: Reduced oxygen content (two vs. The ethyl group may enhance lipophilicity compared to the unsubstituted trioxa analog .
(b) Methyl 2-chloro-4-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate
  • Structure : Features a single oxygen atom (1-oxa) and chloro/ethyl substituents.
  • Key Differences : The chloro group introduces electron-withdrawing effects, increasing electrophilicity at the ester carbonyl. The smaller spiro ring (oxa vs. trioxa) reduces steric hindrance but may decrease thermal stability .
(c) 1,3-Dioxaspiro[4.4]nonane-2-carboxylicacid, 2-methyl-4-oxo-, ethyl ester
  • Structure : Contains a dioxaspiro[4.4] system with a keto group at position 3.
  • Key Differences : The keto group enhances reactivity (e.g., in nucleophilic additions) compared to the trioxa analog. The larger spiro ring (4.4 vs. 2.6) alters ring strain and conformational flexibility .

Physicochemical Properties

Compound Name Molecular Formula Oxygen Atoms Substituents Notable Properties References
Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate* C11H16O5 3 Ethyl carboxylate High polarity, potential for H-bonding [10]
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate C12H20O4 2 Ethyl (position 2) Moderate lipophilicity, lower melting point [6]
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate C11H18O3 1 Methyl (position 6) Lower polarity, higher volatility [12]
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate C12H22N2O3 1 Amino, tert-butyl Enhanced solubility in polar solvents [14]

*Hypothetical properties inferred from analogs.

Reactivity and Stability

  • Trioxaspiro Esters: The three oxygen atoms increase susceptibility to acid-catalyzed ring-opening reactions compared to dioxa or monooxa analogs. This property is exploited in polymerization (e.g., notes trioxaspiro[4,4]nonane forms copolymers via double ring-opening) .
  • Dioxaspiro Esters : Greater stability under basic conditions due to fewer electron-withdrawing oxa groups. For instance, tert-butyl diazaspiro carboxylates () show robustness in peptide coupling reactions .

Biological Activity

Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is an organic compound notable for its unique spirocyclic structure, which includes three oxygen atoms in a trioxaspiro configuration. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

Structural Characteristics

The molecular formula of this compound contributes to its reactivity and interactions with biological systems. Its spirocyclic structure allows for distinctive spatial properties that influence its biological activity. The presence of the carboxylate functional group enhances its chemical reactivity, making it a candidate for various biological interactions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that allow for the efficient production of this compound while maintaining control over stereochemistry and functionalization. The potential derivatives of this compound may exhibit modified properties or enhanced biological activity, which is crucial for developing new therapeutic agents.

Interaction Studies

Understanding the biological implications of this compound requires interaction studies that investigate its binding affinity to various biological targets such as proteins or nucleic acids. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to study these interactions quantitatively.

Potential Applications

  • Medicinal Chemistry : The unique structure of this compound suggests potential anti-inflammatory and analgesic properties. Its structural similarity to other potent compounds indicates that it may exhibit significant biological activity in preclinical studies.
  • Agrochemicals : Given its potential bioactivity against pests or diseases, derivatives of this compound may find applications as agrochemicals or pesticides.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-ethyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylateSimilar trioxaspiro structureContains an ethyl group instead of an ethoxy group
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylateDioxaspiro frameworkLacks one oxygen atom compared to trioxaspiro
1,3-Dioxolane derivativesCyclic ether structureDifferent ring size and fewer oxygen atoms

This compound stands out due to its unique combination of three oxygen atoms in a spiro configuration and an ethoxy group that enhances solubility and reactivity compared to other similar compounds.

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